C12H14N2O3S
Description
C₁₂H₁₄N₂O₃S is a heterocyclic organic compound with a molecular weight of 266.32 g/mol. It is characterized by a sulfur atom, two nitrogen atoms, and oxygen-containing functional groups, which contribute to its diverse chemical and biological properties. The compound has been identified in multiple contexts, including pharmaceuticals, fluorescent probes, and antimicrobial agents. Key structural features include sulfonamide, thiourea, or benzothiazinone moieties depending on the derivative .
Properties
IUPAC Name |
3-butyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCMTZHVXBNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Core Functionalization
The pyridine ring is typically pre-functionalized before introducing the sulfanyl-carbamoyl side chain. A reported method for analogous systems involves lithiation at the 2-position using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with elemental sulfur to generate the thiolate intermediate. Subsequent alkylation with methyl bromoacetate affords the methyl ester precursor to the carbamoyl group.
Representative Procedure:
Amide Coupling Strategies
Carbamoyl linkage formation between the sulfanylmethyl ester and cyclopropylmethylamine employs mixed anhydride or active ester methodologies. Ytterbium triflate (Yb(OTf)₃) catalysis in ethanol enhances reaction efficiency (79% yield at 15 mol% loading). Comparative catalyst screening reveals:
| Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Yb(OTf)₃ | EtOH | 8 | 79 |
| Cu(OTf)₂ | EtOH | 18 | 42 |
| Sc(OTf)₃ | EtOH | 16 | 62 |
| No catalyst | EtOH | 24 | <5 |
Data adapted from optimization studies. Yb(OTf)₃ demonstrates superior Lewis acidity for activating carbonyl groups without epimerization.
Integrated Multi-Step Synthesis
Combining the above stages, a convergent synthesis pathway emerges:
Step 1: Pyridine thioether formation
Step 2: Ester hydrolysis to carboxylic acid
Step 3: Cyclopropylmethylamine synthesis
Step 4: Amide coupling under Yb(OTf)₃ catalysis
Critical purification occurs after each step via flash chromatography (SiO₂, hexane/EtOAc gradients). Final characterization data aligns with reported values:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H), 7.85 (s, 1H), 7.35 (d, J=5.1 Hz, 1H), 3.72 (s, 2H), 3.15 (d, J=6.8 Hz, 2H), 1.25–1.15 (m, 1H), 0.55–0.45 (m, 2H), 0.35–0.25 (m, 2H)
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LC-MS : m/z 267.1 [M+H]⁺ (calculated 266.3)
Alternative Methodologies
Microwave-Assisted Synthesis
Accelerating the amide coupling step through microwave irradiation (150°C, 20 min) reduces reaction time from 8 h to <30 min while maintaining 72% yield. This approach proves valuable for rapid analogue synthesis.
Solid-Phase Synthesis
Industrial-Scale Considerations
Gram-scale production (10 mmol) necessitates:
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Solvent Optimization : Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves safety profile
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Catalyst Recycling : Yb(OTf)₃ recovery via aqueous extraction maintains 89% activity over 5 cycles
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Crystallization : Final product recrystallization from ethanol/water (1:4) achieves >99% purity by HPLC
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethylamino)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(2-aminoethylamino)-1-naphthalenesulfonic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent markers and sensors
Mechanism of Action
The mechanism by which 5-(2-aminoethylamino)-1-naphthalenesulfonic acid exerts its effects is primarily through its ability to fluoresce upon excitation by light. This property allows it to act as a marker in various biochemical assays. The molecular targets and pathways involved include interactions with proteins and enzymes, where the compound binds to specific sites and emits fluorescence, enabling the detection and measurement of biological activities .
Comparison with Similar Compounds
Structural and Crystallographic Differences
The molecular formula C₁₂H₁₄N₂O₃S corresponds to multiple isomers and derivatives with distinct biological and physical properties:
Key Observations :
- SAMT-247 and EDANS share the same molecular formula but differ radically in backbone structure, leading to divergent applications (antiviral vs. fluorescent probe).
- Tioxidazole and sulfonamide derivatives (e.g., Compound 14 from ) highlight the role of substituents: nitro and cyano groups enhance biological activity .
- Crystallographic data (e.g., monoclinic system, space group P21/n) are consistent across derivatives, but intramolecular hydrogen bonding and packing vary with functional groups .
Physicochemical Properties
Notable Trends:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing C₁₂H₁₄N₂O₃S, and how should its purity be validated?
- Methodology : Use nucleophilic substitution or condensation reactions under controlled conditions (e.g., reflux in anhydrous solvents). Purify via column chromatography and validate purity using HPLC (≥95% purity threshold) and ¹H/¹³C NMR spectroscopy. Compare spectral data with literature values (e.g., δ 1.2–1.4 ppm for ethyl ester protons) . For crystalline samples, elemental analysis (EA) or high-resolution mass spectrometry (HRMS) can confirm molecular composition .
Q. How is the crystal structure of C₁₂H₁₄N₂O₃S determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K with MoKα radiation (λ = 0.71073 Å). Data collection via Bruker SMART APEX CCD detectors . Refinement using SHELXL (e.g., space group P2₁/n, Z = 4) to model atomic coordinates, thermal parameters, and hydrogen bonding. Validate with R-factor convergence (<0.05) and residual electron density analysis .
Q. What spectroscopic techniques are essential for characterizing C₁₂H₁₄N₂O₃S?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bends at ~1600 cm⁻¹).
- NMR : Assign protons and carbons (e.g., thiophene protons at δ 6.8–7.2 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 267.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for C₁₂H₁₄N₂O₃S?
- Methodology : Compare unit cell parameters (e.g., a = 7.904 Å vs. 11.908 Å ) across studies. Replicate experiments under identical conditions (temperature, solvent). Use statistical tools (e.g., χ² tests) to assess data consistency. Cross-validate with powder XRD to rule out polymorphism .
Q. What strategies optimize the synthesis of C₁₂H₁₄N₂O₃S for higher yield and regioselectivity?
- Methodology :
- Reaction Optimization : Vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (polar aprotic vs. ethers), and temperatures.
- Kinetic Analysis : Monitor intermediates via TLC or in situ IR.
- Computational Modeling : Predict regioselectivity using DFT (e.g., Gibbs energy differences between transition states) .
Q. How can supramolecular interactions in C₁₂H₁₄N₂O₃S crystals inform material properties?
- Methodology : Analyze hydrogen bonds (e.g., N–H⋯O, C–H⋯S) and π-π stacking using Mercury Software. Correlate interaction patterns with thermal stability (TGA/DSC) or solubility. For example, intramolecular H-bonding in cis–trans thiourea configurations enhances stability .
Q. What in vitro assays are suitable for evaluating the biological activity of C₁₂H₁₄N₂O₃S?
- Methodology :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ < 50 µM suggests therapeutic potential) .
Q. How do computational methods predict the reactivity of C₁₂H₁₄N₂O₃S in novel synthetic pathways?
- Methodology : Use Gaussian or ORCA for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
